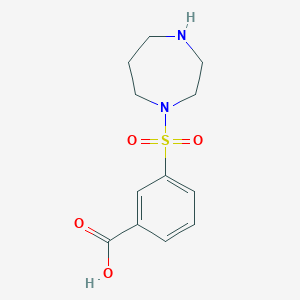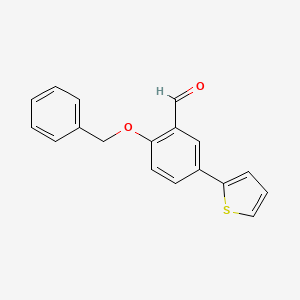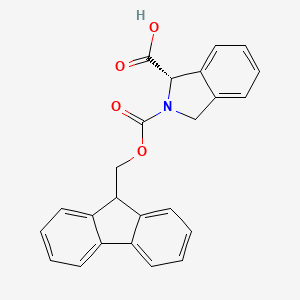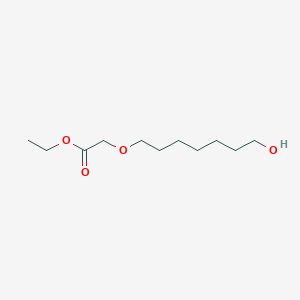
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, particularly as kinase inhibitors. This compound is characterized by the presence of a bromine atom, a methylthio group, and a formamide group attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide typically involves multiple steps:
Bromination: The starting material, 2-(methylthio)pyrimidine, undergoes bromination to introduce the bromine atom at the 5-position of the pyrimidine ring.
Formylation: The brominated intermediate is then subjected to formylation to introduce the formamide group at the 4-position.
Methylation: The final step involves the methylation of the formylated intermediate to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the formamide group can undergo reduction to an amine.
Hydrolysis: The formamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis.
Major Products Formed
Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
科学的研究の応用
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Chemical Biology: It serves as a probe to study the interactions of pyrimidine derivatives with biological targets.
Pharmaceutical Industry: The compound is used in the synthesis of potential drug candidates for various diseases.
作用機序
The mechanism of action of N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
- 5-Bromo-2-(4-morpholino)pyrimidine
Uniqueness
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formamide group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C7H8BrN3OS |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
N-[(5-bromo-2-methylsulfanylpyrimidin-4-yl)methyl]formamide |
InChI |
InChI=1S/C7H8BrN3OS/c1-13-7-10-2-5(8)6(11-7)3-9-4-12/h2,4H,3H2,1H3,(H,9,12) |
InChIキー |
OEHIPERMXHTNDS-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C(=N1)CNC=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)

![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)




![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)


![5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B13917080.png)

